(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((5-Chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at the 4-position and an (E)-configured acrylonitrile moiety at the 2-position. The compound’s amino group is further substituted with a 5-chloro-2-methoxyphenyl ring. Its synthesis likely involves multi-step condensation and cyclization reactions, as observed in analogous thiazole derivatives .
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-25-16-6-3-13(4-7-16)18-12-27-20(24-18)14(10-22)11-23-17-9-15(21)5-8-19(17)26-2/h3-9,11-12,23H,1-2H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKFWAQJVVURBF-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to elucidate the biological properties and mechanisms of action associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18ClN3O2S
- Molecular Weight : 357.87 g/mol
- IUPAC Name : (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole moiety in the compound is crucial for its cytotoxic activity. Studies have shown that compounds with similar structures have IC50 values indicating effective inhibition of cancer cell proliferation:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | Jurkat (human T-cell leukemia) | 1.98 ± 1.22 |
| (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile | TBD | TBD |
The structure-activity relationship (SAR) studies suggest that electron-donating groups, such as methoxy and chloro substitutions on the phenyl rings, enhance the anticancer potential by improving interactions with target proteins involved in apoptosis pathways .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related thiazole derivatives have been reported, indicating their effectiveness:
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.22 |
| Compound D | Escherichia coli | 0.25 |
These findings suggest that modifications in the thiazole ring can lead to enhanced antimicrobial efficacy, likely due to improved membrane permeability or interaction with bacterial enzymes .
The mechanisms underlying the biological activities of thiazole derivatives like (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile are multifaceted:
- Apoptosis Induction : Thiazole compounds have been shown to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to G1 phase arrest in various cancer cell lines.
- Antimicrobial Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical and preclinical settings:
- Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that compounds structurally related to our target compound exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents like doxorubicin.
- Antimicrobial Efficacy Trials : In vitro trials against Staphylococcus aureus showed that thiazole derivatives could reduce biofilm formation significantly, suggesting potential applications in treating resistant infections.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that compounds similar to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer activity. For instance, analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
- A study highlighted the compound's role as a small molecule corrector of defective CFTR protein, which is implicated in cystic fibrosis. This suggests potential applications in treating genetic disorders associated with protein misfolding .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step reactions starting from simpler precursors. The methods often include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the acrylonitrile group via Michael addition or other coupling strategies.
Example Synthetic Pathway
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thioamide + Aldehyde | Acidic conditions |
| 2 | Michael Addition | Acrylonitrile + Thiazole intermediate | Base catalysis |
| 3 | Amination | Chloroaniline + Thiazole derivative | Heat |
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Properties :
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Electron Effects: The target compound’s methoxy groups (electron-donating) contrast with nitro () or sulfonyl () groups, which are electron-withdrawing.
- Planarity : Like isostructural compounds in and , the target compound’s core is planar, but substituents (e.g., methoxyphenyl) may adopt perpendicular orientations, affecting crystal packing .
Key Observations :
- Low yields in some analogs (e.g., 18% in ) highlight challenges in acrylonitrile derivatization, whereas high yields in and suggest optimized protocols for halogenated systems.
- Solvent choice (e.g., DMF in ) is critical for obtaining single crystals for X-ray analysis .
Crystallographic and Conformational Analysis
X-ray diffraction data reveal trends in molecular packing and hydrogen bonding:
Table 3: Structural Parameters
Key Observations :
- Non-planar substituents (e.g., in and ) reduce π-π stacking but enhance van der Waals interactions, influencing solubility .
- Resonance-assisted hydrogen bonding (RAHB) in stabilizes specific conformations, a feature absent in the target compound due to lack of sulfonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
